N-(8-hydroxyquinolin-5-yl)acetamide
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Overview
Description
N-(8-hydroxyquinolin-5-yl)acetamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates the 8-hydroxyquinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-hydroxyquinolin-5-yl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(8-hydroxyquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted acetamides .
Scientific Research Applications
N-(8-hydroxyquinolin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(8-hydroxyquinolin-5-yl)acetamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms and cancer cells, leading to their death. The compound also interacts with various molecular targets and pathways, including DNA and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activities.
N-(8-hydroxyquinolin-2-yl)acetamide: A similar compound with the acetamide group at position 2, exhibiting different chemical properties.
Uniqueness
N-(8-hydroxyquinolin-5-yl)acetamide is unique due to the specific positioning of the acetamide group, which enhances its ability to chelate metal ions and interact with biological targets.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(8-hydroxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14) |
InChI Key |
YATHWKGKLIXEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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